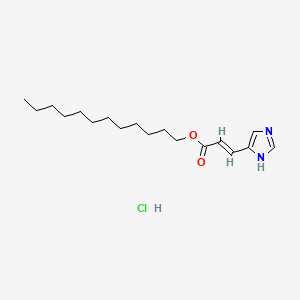

Dodecyl urocanate

Descripción general

Descripción

Dodecyl urocanate is a long-chain ester derivative of urocanic acid. Urocanic acid is a naturally occurring compound found in the skin, where it plays a role in absorbing ultraviolet radiation. This compound, with its amphiphilic properties, has been studied for various applications, including its potential use as a catalyst in ester hydrolysis reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl urocanate typically involves the esterification of urocanic acid with dodecanol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of sulfuric acid as a catalyst, where urocanic acid and dodecanol are heated together under reflux conditions to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The separation of the product from the reaction mixture is typically achieved through distillation or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Dodecyl urocanate undergoes various chemical reactions, including:

Isomerization: this compound exists in both E and Z isomers, which can be interconverted under certain conditions.

Common Reagents and Conditions:

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

Isomerization: Ultraviolet light can induce the isomerization of this compound from the E to the Z form.

Major Products:

Hydrolysis: Urocanic acid and dodecanol.

Isomerization: E and Z isomers of this compound.

Aplicaciones Científicas De Investigación

Dodecyl urocanate has been explored for various scientific research applications:

Mecanismo De Acción

The mechanism of action of dodecyl urocanate in catalysis involves the interaction of its imidazole ring with the substrate, facilitating the hydrolysis reaction. In biological systems, urocanate derivatives interact with bacterial regulatory proteins, influencing cellular metabolism and virulence factor expression .

Comparación Con Compuestos Similares

Urocanic Acid: The parent compound of dodecyl urocanate, known for its role in ultraviolet radiation absorption.

Methyl Urocanate: Another ester derivative of urocanic acid, used in similar applications but with different physical properties.

Uniqueness: this compound’s long alkyl chain imparts unique amphiphilic properties, making it more effective in certain catalytic and biological applications compared to shorter-chain derivatives .

Actividad Biológica

Dodecyl urocanate (DUC) is a compound derived from urocanic acid, which is known for its role in skin biology, particularly as a UV filter and its involvement in immune responses. This article explores the biological activity of DUC, highlighting its mechanisms of action, effects on cellular processes, and implications for skin health.

This compound is an ester formed from urocanic acid and dodecanol. Its structure allows it to function effectively as a surfactant and UV filter. The compound undergoes photoisomerization, transitioning between cis and trans forms upon exposure to UV light, which influences its biological activity.

- UV Protection : DUC acts as a UV absorber in the epidermis, helping to protect skin cells from UV-induced damage. The ability of DUC to absorb UV radiation is crucial for its protective role in skin health .

- Immune Modulation : Research indicates that DUC can influence immune responses, particularly in the context of allergic reactions. It has been shown to enhance basophil activation and mast cell degranulation, which are key processes in allergic reactions. Specifically, cis-UCA (the cis isomer of urocanic acid) significantly enhances CD203c expression on basophils upon IgE stimulation, a response not observed with the trans isomer .

- Cellular Effects : In vitro studies have demonstrated that DUC promotes the release of beta-hexosaminidase from LAD-2 cells (a human mast cell line) when stimulated via IgE-mediated pathways. This suggests that DUC may play a role in mediating inflammatory responses through mast cell activation .

Study 1: Urocanic Acid Isomers and Basophil Activation

A study investigated the differential effects of cis- and trans-urocanic acid on basophil activation in patients with chronic spontaneous urticaria (CSU). Results indicated that only cis-UCA enhanced the expression of activation markers on basophils when stimulated with IgE, while trans-UCA did not show any significant effect .

Study 2: Skin Barrier Function

Research has highlighted the importance of skin barrier function in preventing allergen sensitization. In patients with atopic dermatitis (AD), lower levels of urocanic acid were associated with compromised barrier function, suggesting that DUC might help restore barrier integrity through its moisturizing properties .

Comparative Analysis of Urocanic Acid Isomers

| Property | Cis-Urocanate | Trans-Urocanate |

|---|---|---|

| Basophil Activation | Significant | None |

| Mast Cell Degranulation | Enhanced | Not significant |

| UV Absorption | Effective | Effective |

| Skin Barrier Support | Yes | Limited |

Propiedades

IUPAC Name |

dodecyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-22-18(21)13-12-17-15-19-16-20-17;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20);1H/b13-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVVZQRYCABPTP-UEIGIMKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C=CC1=CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)/C=C/C1=CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67358-41-2 | |

| Record name | Dodecyl urocanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.